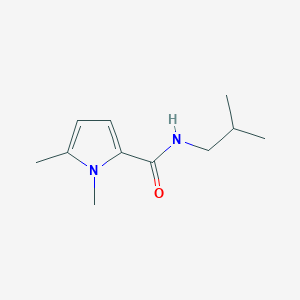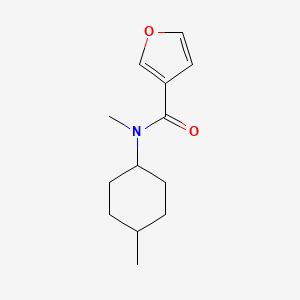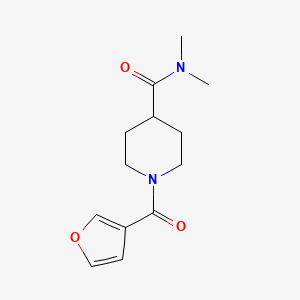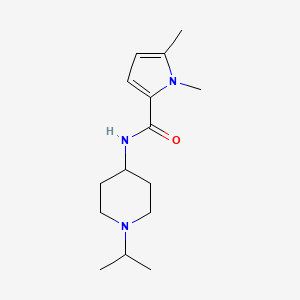
N-cycloheptyl-N-methylpyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cycloheptyl-N-methylpyridine-4-carboxamide, also known as CAY10566, is a chemical compound that belongs to the class of pyridine carboxamides. This compound has gained significant attention in scientific research due to its potential applications in the field of neuroscience, particularly in the study of pain and inflammation.
Mecanismo De Acción
N-cycloheptyl-N-methylpyridine-4-carboxamide acts as a competitive antagonist of TRPV1 by binding to the channel pore and preventing the influx of calcium ions into the cell. This inhibition of TRPV1 activity results in a decrease in the release of pro-inflammatory neuropeptides such as substance P and calcitonin gene-related peptide (CGRP), which are involved in the transmission of pain and inflammation signals.
Biochemical and Physiological Effects:
Studies have shown that N-cycloheptyl-N-methylpyridine-4-carboxamide is highly selective for TRPV1 and does not affect other ion channels or receptors. This selectivity is important in avoiding unwanted side effects that may arise from the inhibition of other channels or receptors. In addition, the compound has been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life, making it a promising candidate for further development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of N-cycloheptyl-N-methylpyridine-4-carboxamide in lab experiments has several advantages, including its high selectivity for TRPV1, good pharmacokinetic properties, and potential therapeutic applications in the treatment of pain and inflammation. However, there are also some limitations to its use, including its relatively high cost compared to other TRPV1 inhibitors and the need for further preclinical and clinical studies to evaluate its safety and efficacy.
Direcciones Futuras
There are several future directions for the study of N-cycloheptyl-N-methylpyridine-4-carboxamide, including:
1. Further preclinical studies to evaluate its safety and efficacy in various disease models.
2. Clinical trials to determine its potential therapeutic applications in humans.
3. Development of more potent and selective TRPV1 inhibitors based on the structure of N-cycloheptyl-N-methylpyridine-4-carboxamide.
4. Investigation of the potential use of TRPV1 inhibitors in combination with other therapies for the treatment of pain and inflammation.
5. Exploration of the role of TRPV1 in other physiological processes beyond pain and inflammation, such as thermoregulation and metabolism.
Métodos De Síntesis
The synthesis of N-cycloheptyl-N-methylpyridine-4-carboxamide involves the reaction of cycloheptylamine and N-methyl-4-pyridinecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane, and the product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
N-cycloheptyl-N-methylpyridine-4-carboxamide has been extensively studied for its potential use as a selective inhibitor of the transient receptor potential vanilloid 1 (TRPV1) ion channel. TRPV1 is a non-selective cation channel that is expressed in sensory neurons and plays a crucial role in the transmission of pain and inflammation signals. Inhibition of TRPV1 has been shown to be effective in reducing pain and inflammation in preclinical models of various diseases, including arthritis, neuropathic pain, and inflammatory bowel disease.
Propiedades
IUPAC Name |
N-cycloheptyl-N-methylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-16(13-6-4-2-3-5-7-13)14(17)12-8-10-15-11-9-12/h8-11,13H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKPUGZONNPWFHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCCC1)C(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3-Fluorophenyl)methylsulfanyl]-1-methylimidazole](/img/structure/B7504800.png)
![2-chloro-N-[3-(1H-indol-3-yl)-1-oxo-1-[[3-(trifluoromethyl)phenyl]methylamino]propan-2-yl]benzamide](/img/structure/B7504820.png)


![[4-[(2-Fluorophenyl)methyl]piperazin-1-yl]-(furan-3-yl)methanone](/img/structure/B7504839.png)
![2-[[5-(2-chlorophenyl)-4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-methylacetamide](/img/structure/B7504845.png)
![1-[2-[(7-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)oxy]acetyl]imidazolidin-2-one](/img/structure/B7504846.png)
![4-Acetamido-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)benzamide](/img/structure/B7504850.png)

![N-methyl-2-[(4-propan-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B7504860.png)
![cyclopropyl-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7504862.png)
![[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-pyridin-3-ylmethanone](/img/structure/B7504864.png)